N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-Ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- Position 2: A sulfanyl (-S-) bridge connects the thienopyrimidinone core to an acetamide moiety.
- Acetamide side chain: The N-terminus is substituted with a 2-ethoxyphenyl group, contributing hydrophobicity and steric bulk.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-2-27-17-8-4-3-7-15(17)22-18(25)13-30-21-23-16-9-11-29-19(16)20(26)24(21)12-14-6-5-10-28-14/h3-11H,2,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFDXTGBHLPJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.
Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the thieno[3,2-d]pyrimidine core.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Ethoxylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohols.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand the interaction of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thienopyrimidinone Derivatives
Key Structural Differences and Implications
In contrast, pyrimidine derivatives like those in lack the fused thiophene ring, reducing conformational constraints.
Substituent Effects: Furan vs. Ethoxyphenyl vs. Pyridyl: The 2-ethoxyphenyl group (target) provides steric hindrance and moderate lipophilicity, while 4-methylpyridin-2-yl () introduces basicity and hydrogen-bonding capacity.
Synthetic Pathways :
- The target compound likely employs a modified Gewald reaction (as in ) to assemble the thiophene ring, followed by S-alkylation to attach the acetamide moiety. This contrasts with , where trifluoromethoxy groups may require specialized fluorination steps.
- Simpler analogues like utilize direct nucleophilic substitution between thiols and chloroacetamides, avoiding multi-step heterocycle synthesis.
Spectroscopic and Crystallographic Insights
- Spectroscopy : While direct data for the target compound are lacking, related acetamide-thiophene derivatives (e.g., ) show characteristic ¹H-NMR peaks for acetyl groups (δ ~2.1–2.3 ppm) and aromatic protons (δ ~6.5–8.0 ppm). The furan protons in the target compound would likely resonate at δ ~6.3–7.4 ppm.
- Crystallography : SHELX software () has been widely used to resolve structures of similar compounds, such as , revealing planar pyrimidine-acetamide systems with intermolecular hydrogen bonds. The target compound’s furan-ethoxyphenyl substituents may disrupt crystal packing compared to smaller groups.
Biological Activity
N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure
The compound features a complex structure comprising a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the ethoxyphenyl and furan moieties contributes to its unique pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A screening conducted on multicellular spheroids revealed that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.1 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It has been observed to affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cancer cell survival.
- Induction of Oxidative Stress : The compound induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the application of this compound in a xenograft model of breast cancer. Administration resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
